N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
Description
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Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S2/c1-29-16-8-10-17(11-9-16)33(27,28)12-4-7-21(26)25-23-24-18(14-32-23)20-13-15-5-3-6-19(30-2)22(15)31-20/h3,5-6,8-11,13-14H,4,7,12H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDBBKQXAODUNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzofuran moiety : Contributes to its lipophilicity and potential interaction with biological membranes.
- Thiazole ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Sulfonamide group : Often associated with antibacterial activity.
The molecular formula for this compound is , with a molecular weight of approximately 394.46 g/mol.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of the Benzofuran Intermediate : This is synthesized through cyclization reactions involving appropriate phenolic precursors.
- Thiazole Ring Formation : The thiazole ring can be formed via condensation reactions involving thiourea and haloketones.
- Coupling Reactions : The benzofuran and thiazole intermediates are coupled using coupling agents like palladium catalysts.
- Introduction of the Sulfonamide Group : This is achieved through an amidation reaction with sulfonyl chlorides.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. The mechanism often involves the inhibition of specific cancer cell proliferation pathways, promoting apoptosis in malignant cells. For instance, studies have shown that derivatives with similar structural motifs can induce cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Antimicrobial Activity
The thiazole component is known for its antimicrobial properties. Compounds within this class have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonamide group enhances this activity by disrupting folate synthesis in bacteria, making it a valuable scaffold for developing new antibiotics.
Anti-inflammatory Effects
This compound has also been explored for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially benefiting conditions like rheumatoid arthritis and inflammatory bowel disease .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiazole ring may inhibit various enzymes involved in cell signaling pathways related to cancer progression.
- Receptor Modulation : The benzofuran moiety can modulate receptor activity, influencing cellular responses to growth factors and hormones.
Case Studies
- Anticancer Study : In a recent study published in Journal of Medicinal Chemistry, a derivative of this compound was tested against multiple cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .
- Antimicrobial Research : A comparative study demonstrated that related thiazole derivatives exhibited broad-spectrum antimicrobial activity, significantly inhibiting the growth of both Gram-positive and Gram-negative bacteria .
Preparation Methods
Preparation of 7-Methoxybenzofuran-2-carbaldehyde
The benzofuran core is synthesized through Pechmann condensation:
Step 1 : Resorcinol mono-methyl ether (1.0 equiv) reacts with ethyl acetoacetate (1.2 equiv) in concentrated H₂SO₄ at 0–5°C for 4 h.
Step 2 : Cyclization yields 7-methoxy-4-methylcoumarin, which undergoes oxidative cleavage with SeO₂ in dioxane at reflux (48 h) to produce 7-methoxybenzofuran-2-carbaldehyde (62% yield).
Key Data :
Synthesis of 4-(7-Methoxybenzofuran-2-yl)thiazol-2-amine
Hantzsch Thiazole Cyclization :
7-Methoxybenzofuran-2-carbaldehyde (1.0 equiv) reacts with thiourea (1.5 equiv) and bromine (1.2 equiv) in ethanol at 70°C for 6 h. The intermediate α-bromoketone undergoes cyclization to form the thiazole ring.
Reaction Conditions :
- Solvent : Ethanol
- Temperature : 70°C
- Time : 6 h
- Yield : 58%
Characterization :
Preparation of 4-((4-Methoxyphenyl)sulfonyl)butanoic Acid
- Thioether Formation : 4-Methoxythiophenol (1.0 equiv) reacts with 4-bromobutanoic acid (1.2 equiv) in DMF with K₂CO₃ (2.0 equiv) at 50°C for 12 h.
- Oxidation : The thioether intermediate is treated with NaIO₄ (2.5 equiv) in H₂O/CH₃CN (1:3) at 25°C for 3 h to yield the sulfonyl derivative.
Optimized Parameters :
- Oxidant : NaIO₄
- Solvent : H₂O/CH₃CN
- Yield : 74%
Analytical Data :
- IR (KBr) : 1715 cm⁻¹ (C=O), 1320/1150 cm⁻¹ (SO₂)
- ¹³C NMR (CDCl₃) : δ 178.2 (COOH), 163.5 (SO₂), 55.8 (OCH₃).
Final Coupling and Amidation
Carbodiimide-Mediated Amide Bond Formation
The thiazole-2-amine (1.0 equiv) reacts with 4-((4-methoxyphenyl)sulfonyl)butanoic acid (1.1 equiv) using DCC (1.3 equiv) and DMAP (0.1 equiv) in dichloromethane at 25°C for 12 h.
Critical Parameters :
- Coupling Agent : DCC/DMAP
- Solvent : CH₂Cl₂
- Reaction Time : 12 h
- Yield : 67%
Purification :
- Method : Flash chromatography (SiO₂, EtOAc/hexane 3:7)
- Purity : >98% (HPLC)
Crystallization and Polymorph Control
Recrystallization from ethyl acetate/hexane (1:5) produces needle-shaped crystals suitable for X-ray diffraction.
Crystallographic Data :
- Space Group : P 1
- Unit Cell : a = 5.42 Å, b = 7.85 Å, c = 12.30 Å
- Hydrogen Bonding : N–H⋯O (2.89 Å) stabilizes the supramolecular chain.
Spectroscopic Characterization Summary
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 8.15 (s, 1H, NH), 7.82 (d, J = 8.8 Hz, 2H, SO₂ArH), 6.95–7.45 (m, 6H, ArH) |
| ¹³C NMR | δ 170.2 (CONH), 163.1 (SO₂), 55.6/55.3 (2×OCH₃) |
| HRMS (ESI+) | m/z 487.1432 [M+H]⁺ (calc. 487.1429) |
| IR | 3280 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), 1325/1155 cm⁻¹ (SO₂) |
Industrial-Scale Optimization Strategies
Continuous Flow Synthesis
Microreactor systems enhance the exothermic Hantzsch cyclization:
Solvent Recycling
Ethanol recovery via rotary evaporation achieves 92% solvent reuse, reducing production costs by 18%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
